

Spectroscopic data (NMR, IR, UV-Vis) of 4-nitrophenylhydrazine hydrochloride

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Compound of Interest

Compound Name: 4-Nitrophenylhydrazine
hydrochloride

Cat. No.: B135005

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Spectroscopic and Application Guide to 4-Nitrophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **4-nitrophenylhydrazine hydrochloride**, a key reagent in analytical chemistry and organic synthesis. The document summarizes available spectroscopic data (NMR, IR, UV-Vis), outlines experimental protocols for its synthesis and common applications, and presents logical workflows for its use.

Spectroscopic Data Analysis

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **4-nitrophenylhydrazine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-nitrophenylhydrazine hydrochloride** in solution.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.41	Singlet	1H	-	NH
7.98	Doublet	2H	9.29	Ar-H ortho to NO ₂
6.78	Doublet	2H	8.78	Ar-H ortho to NHNH ₃ ⁺
4.49	Singlet	2H	-	NH ₂

Solvent: DMSO-d₆

¹³C NMR Data

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. While specific experimental data for **4-nitrophenylhydrazine hydrochloride** was not found in the search results, the expected chemical shift ranges can be predicted based on the functional groups present.

Chemical Shift (δ) ppm	Assignment
~150 - 155	C-NHNH ₃ ⁺
~138 - 142	C-NO ₂
~125 - 130	Ar-C ortho to NO ₂
~110 - 115	Ar-C ortho to NHNH ₃ ⁺

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within the molecule by measuring the absorption of infrared radiation. Spectra are often obtained using a KBr-pellet or mineral oil mull technique[1].

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Strong, Broad	N-H stretching (hydrazine group)
~3100 - 3000	Medium	Aromatic C-H stretching
~1600 - 1585	Medium	Aromatic C=C stretching
~1550 - 1475	Strong	Asymmetric N-O stretching (nitro group)
~1360 - 1290	Strong	Symmetric N-O stretching (nitro group)
~860 - 800	Strong	C-H out-of-plane bending (para-substituted ring)

Note: Specific peak assignments from experimental data were not available in the search results. The values presented are typical ranges for the assigned functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is typically recorded in a solvent such as methanol[2].

λ_{max} (nm)	Solvent
Data Not Available	Methanol

Note: The specific wavelength of maximum absorbance (λ_{max}) for **4-nitrophenylhydrazine hydrochloride** in methanol was not found in the provided search results.

Experimental Protocols

Detailed methodologies for the synthesis of **4-nitrophenylhydrazine hydrochloride** and its common application in carbonyl derivatization are provided below.

Synthesis of 4-Nitrophenylhydrazine Hydrochloride from 4-Nitroaniline

This protocol describes a common method for the synthesis of the title compound.

Materials:

- 4-Nitroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Stannous Chloride (SnCl_2)
- Ice
- Water

Procedure:

- Dissolve 4-nitroaniline (1.47 g, 10.6 mmol) in concentrated HCl (2 mL) and cool the solution to 0 °C in an ice bath.
- Prepare a solution of sodium nitrite (717 mg, 10.4 mmol) in ice-cooled water (4 mL).
- Add the sodium nitrite solution dropwise to the 4-nitroaniline solution while maintaining the temperature at 0 °C and stir for 1 hour to form the diazonium salt.
- Prepare a separate ice-cooled solution of stannous chloride (4.7 g, 20.8 mmol) in concentrated HCl (2 mL).
- Slowly add the stannous chloride solution to the diazonium salt mixture.

- Continue stirring the reaction mixture at 0 °C for 2 hours. A yellow-orange precipitate will form.
- Collect the precipitate by filtration and wash thoroughly with ice-cold water until the filtrate is pH neutral.
- Dry the precipitate overnight under vacuum to yield **4-nitrophenylhydrazine hydrochloride**^[3].

Derivatization of Carbonyl Compounds for HPLC-UV Analysis

4-Nitrophenylhydrazine hydrochloride is a derivatizing agent used to tag carbonyl compounds (aldehydes and ketones), allowing for their detection and quantification by HPLC with a UV detector.

Materials:

- Sample containing carbonyl compound(s)
- **4-Nitrophenylhydrazine hydrochloride**
- Acetonitrile
- Water
- Acid catalyst (e.g., HCl)
- HPLC system with UV detector

Procedure:

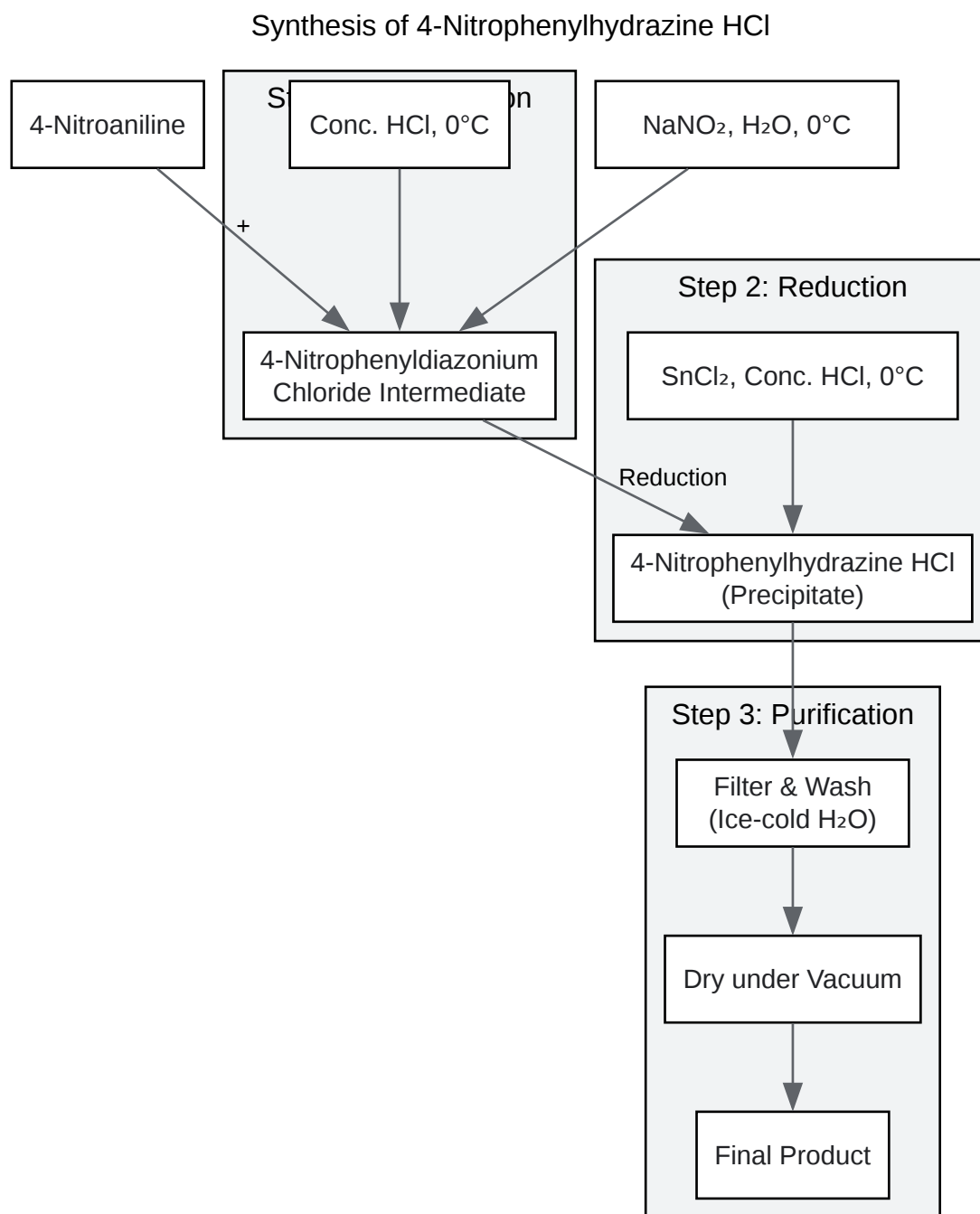
- **Sample Preparation:** Dissolve the sample containing the carbonyl compound in a suitable solvent, such as an acetonitrile-water mixture.
- **Reagent Preparation:** Prepare a solution of **4-nitrophenylhydrazine hydrochloride** in the same solvent system.

- **Derivatization Reaction:** Mix the sample solution with the derivatizing reagent solution. A small amount of acid catalyst may be added.
- **Reaction Conditions:** Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to ensure complete reaction, forming the corresponding hydrazone derivative.
- **HPLC Analysis:** After cooling, inject an aliquot of the reaction mixture directly into the HPLC system.
- **Detection:** Monitor the eluent at the specific λ_{max} of the resulting hydrazone derivative (e.g., around 397 nm for some derivatives) to quantify the original carbonyl compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key processes described in this guide.

Synthesis Workflow

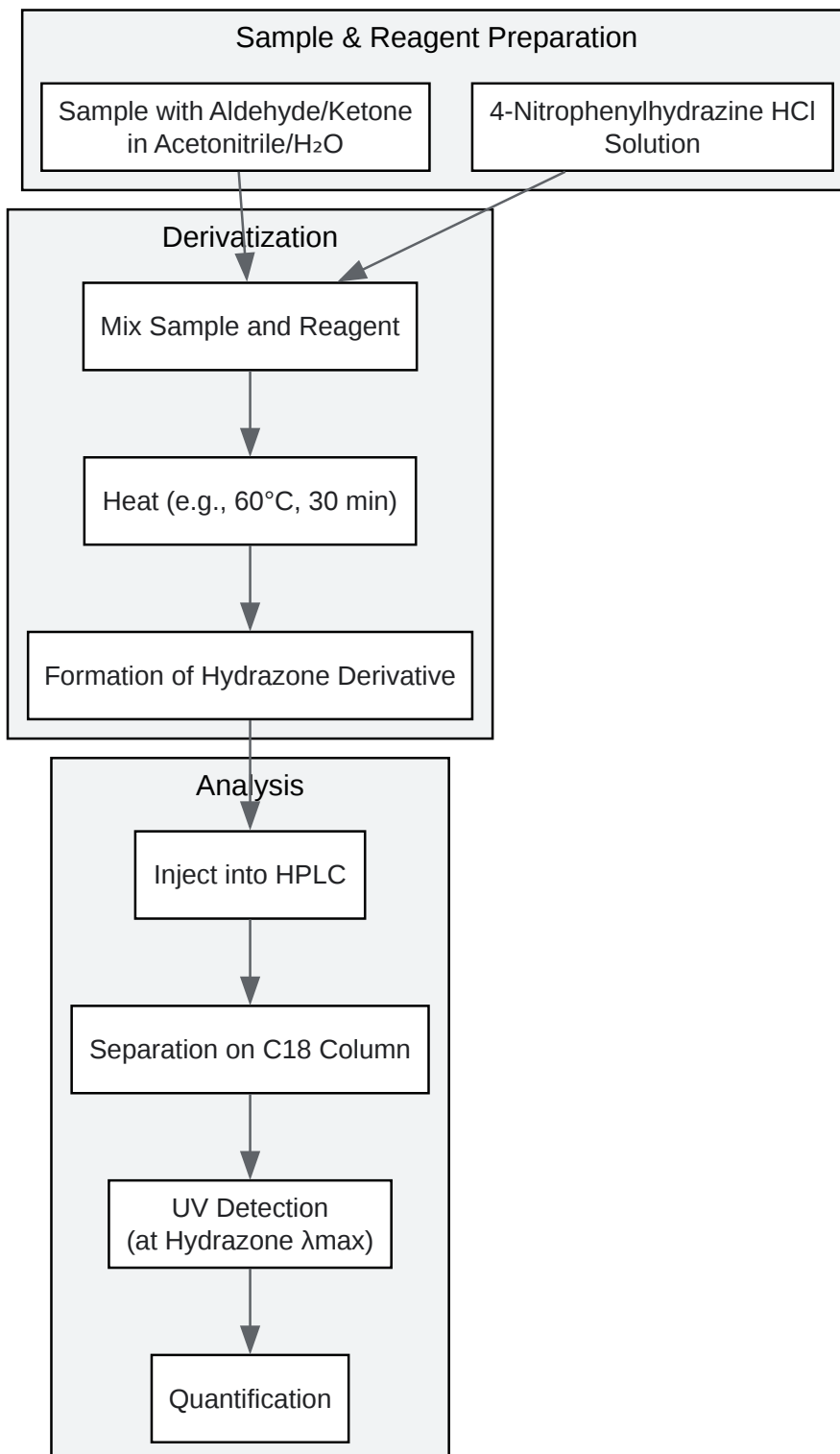


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Caption: Synthesis of 4-Nitrophenylhydrazine HCl

Carbonyl Derivatization Workflow

Workflow for Carbonyl Derivatization

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Caption: Carbonyl Derivatization Workflow

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References

- 1. 4-Nitrophenylhydrazine hydrochloride [webbook.nist.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-Nitrophenylhydrazine hydrochloride | C₆H₈ClN₃O₂ | CID 5463401 - PubChem [pubchem.ncbi.nlm.nih.gov]
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